molecular formula C24H27N3O4S B2839445 Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-91-6

Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Numéro de catalogue: B2839445
Numéro CAS: 851947-91-6
Poids moléculaire: 453.56
Clé InChI: MQYPNRMYPRFUEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the p-Tolyl Group: This can be achieved through a substitution reaction using p-tolyl reagents.

    Attachment of the Cyclohexylacetamido Group: This step involves the acylation of the intermediate compound with cyclohexylacetic acid or its derivatives.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to reduce the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thieno[3,4-d]pyridazine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.

Applications De Recherche Scientifique

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Thieno[3,4-d]pyridazine Derivatives: These compounds share the same core structure and may have similar biological activities.

    Cyclohexylacetamido Derivatives: Compounds with this functional group may exhibit similar pharmacological properties.

    p-Tolyl Substituted Compounds:

Uniqueness

Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Activité Biologique

Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (referred to as ECNP) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

ECNP has the molecular formula C₁₈H₁₈N₂O₃S and a molecular weight of 425.53 g/mol. Its structure features a thieno[3,4-d]pyridazine core, characterized by fused thiophene and pyridazine rings, along with an ethyl ester and an acetamido substituent that may enhance its biological activity and solubility.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux conditions. This method allows for the generation of the thieno[3,4-d]pyridazine framework essential for its biological properties.

Biological Activity

Preliminary studies indicate that ECNP exhibits significant cytotoxic activity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 range of 45–97 nM
  • HCT-116 (Colon Cancer) : IC50 range of 6–99 nM
  • HepG-2 (Liver Cancer) : IC50 range of 48–90 nM

These results suggest that ECNP may be a promising candidate for further development as an anticancer agent, particularly in targeting CDK2 pathways .

While specific mechanisms of action for ECNP remain largely unexplored, compounds with similar structures often interact with cellular pathways involved in cancer progression. The presence of the thieno[3,4-d]pyridazine moiety is thought to play a crucial role in these interactions, potentially influencing cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their notable features:

Compound NameStructureKey Features
Ethyl 5-amino-4-oxo-3-phenyl-thieno[3,4-d]pyridazine-1-carboxylateStructureContains an amino group instead of an acetamido group; potential for different biological activity.
Ethyl 5-(2-methylacetamido)-4-oxo-thieno[3,4-d]pyridazineStructureSimilar core structure but with a methyl group; may exhibit altered solubility and reactivity.
Ethyl 5-(2-bromophenyl)-thiazolo[3,2-a]pyrimidineStructureDifferent bicyclic system but shares some functional characteristics; used in antimicrobial studies.

The unique combination of functional groups in ECNP may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that ECNP exhibits potent cytotoxic effects against MCF-7 and HCT-116 cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.
  • Neuroprotective Properties : ECNP has been investigated for its neuroprotective effects, with preliminary findings indicating potential benefits in neuroinflammatory models. Further research is needed to elucidate these effects and their mechanisms.
  • CDK2 Targeting Compounds : The compound has been utilized in synthesizing novel CDK2 inhibitors, which are critical in regulating cell division and have implications in cancer treatment .

Propriétés

IUPAC Name

ethyl 5-[(2-cyclohexylacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-3-31-24(30)21-18-14-32-22(25-19(28)13-16-7-5-4-6-8-16)20(18)23(29)27(26-21)17-11-9-15(2)10-12-17/h9-12,14,16H,3-8,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYPNRMYPRFUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3CCCCC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.